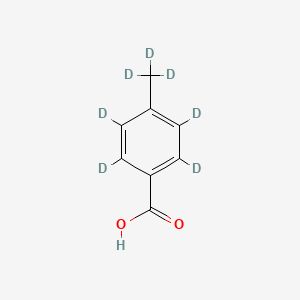
Jak/hdac-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak/hdac-IN-2 is a potent dual-target inhibitor that effectively suppresses Janus kinase 1 and 2 (JAK1/2) and histone deacetylase 3 and 6 (HDAC3/6) at nanomolar concentrations . This compound exhibits proapoptotic properties, inhibits histone deacetylation, and impedes signal transducer and activator of transcription 3 (STAT3) phosphorylation, demonstrating notable antiproliferative activity against various hematological malignancies and solid tumors .
Vorbereitungsmethoden
The synthesis of Jak/hdac-IN-2 involves the preparation of a 2-amino-4-phenylaminopyrimidine scaffold . The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The amino and phenylamino groups are introduced through substitution reactions under controlled conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
For industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Jak/hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions with various reagents to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Jak/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of JAK and HDAC enzymes.
Biology: The compound is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: this compound is explored for its potential therapeutic applications in treating hematological malignancies and solid tumors.
Wirkmechanismus
Jak/hdac-IN-2 exerts its effects by inhibiting both JAK and HDAC enzymes. The inhibition of JAK1/2 leads to the suppression of the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . By inhibiting HDAC3/6, the compound prevents histone deacetylation, leading to alterations in gene expression and induction of apoptosis . The combined inhibition of these pathways results in significant antiproliferative and proapoptotic effects .
Vergleich Mit ähnlichen Verbindungen
Jak/hdac-IN-2 is unique due to its dual-target inhibition of both JAK and HDAC enzymes. Similar compounds include:
Delgocitinib: A specific JAK inhibitor with potent activity against JAK1, JAK2, JAK3, and Tyk2.
Tofacitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A selective JAK1/2 inhibitor with antitumor activity.
Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.
This compound stands out due to its ability to simultaneously target both JAK and HDAC pathways, offering a synergistic approach to cancer treatment .
Eigenschaften
Molekularformel |
C28H38N6O5S |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
7-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C28H38N6O5S/c1-20-19-29-27(31-21-13-15-23(16-14-21)39-17-8-6-5-7-12-25(35)33-36)32-26(20)30-22-10-9-11-24(18-22)40(37,38)34-28(2,3)4/h9-11,13-16,18-19,34,36H,5-8,12,17H2,1-4H3,(H,33,35)(H2,29,30,31,32) |
InChI-Schlüssel |
YJVWRVUQZNYKON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
